molecular formula C8H16N4OS B1427540 N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide CAS No. 1249892-46-3

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide

Cat. No.: B1427540
CAS No.: 1249892-46-3
M. Wt: 216.31 g/mol
InChI Key: AOTBNSPMRDACRJ-UHFFFAOYSA-N
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Description

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide is a compound that features an azido group, an ethyl chain, a tert-butylsulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide typically involves multiple steps. One common method starts with the preparation of 2-(tert-butylsulfanyl)acetic acid, which is then converted to its corresponding acyl chloride using reagents like oxalyl chloride . The acyl chloride is then reacted with 2-azidoethylamine to form the desired compound under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Triphenylphosphine, lithium aluminum hydride.

    Substitution: Alkynes for click chemistry reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Triazoles.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide is unique due to the combination of the azido group and the tert-butylsulfanyl group. This combination allows for a wide range of chemical reactions and applications, particularly in the fields of organic synthesis and bioconjugation .

Properties

IUPAC Name

N-(2-azidoethyl)-2-tert-butylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4OS/c1-8(2,3)14-6-7(13)10-4-5-11-12-9/h4-6H2,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTBNSPMRDACRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(=O)NCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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